7-[(2,6-Dimethyl-4-morpholinyl)methyl]-5-thiazolo[3,2-a]pyrimidinone
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Overview
Description
7-[(2,6-dimethyl-4-morpholinyl)methyl]-5-thiazolo[3,2-a]pyrimidinone is a member of morpholines and a thiazolopyrimidine.
Scientific Research Applications
Synthesis and Chemical Reactions
- The compound is involved in the synthesis and reactions of dihydrothiazolo[3,2-a]pyrimidine derivatives. For instance, it can be obtained by treating 7-bromomethyl-2, 3-dihydro-5H-thiazolo[3, 2-a] pyrimidin-5-one with morpholine (Kinoshita et al., 1987).
- It has been used in a synthesis method where covalent hydration occurs across the 5,6-carbon-carbon bond in certain derivatives, leading to the creation of tetrahydro-7H-thiazolo[3, 2-a]pyrimidin-7-one derivatives (Kinoshita et al., 1987).
Structural and Conformational Studies
- Research has been conducted on the structural modifications of thiazolo[3,2-a]pyrimidines to understand their conformational features. This includes studying the impact of substituents on the molecular scaffold and the resulting differences in intermolecular interaction patterns (Nagarajaiah & Begum, 2014).
Antimicrobial and Antioxidant Activities
- Some derivatives have shown antimicrobial and antioxidant activities. For example, a study developed a method for synthesizing new thiazolo[3,2-c]pyrimidine derivatives and evaluated their antimicrobial and antioxidant potential, finding certain derivatives to be promising for further modification (Litvinchuk et al., 2021).
Application in Drug Synthesis
- The compound has been used in synthesizing various derivatives with potential therapeutic applications. For instance, it played a role in the synthesis of HG-10-102-01, a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease (Wang et al., 2017).
properties
Product Name |
7-[(2,6-Dimethyl-4-morpholinyl)methyl]-5-thiazolo[3,2-a]pyrimidinone |
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Molecular Formula |
C13H17N3O2S |
Molecular Weight |
279.36 g/mol |
IUPAC Name |
7-[(2,6-dimethylmorpholin-4-yl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C13H17N3O2S/c1-9-6-15(7-10(2)18-9)8-11-5-12(17)16-3-4-19-13(16)14-11/h3-5,9-10H,6-8H2,1-2H3 |
InChI Key |
SSKDEIZZNPPARC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=O)N3C=CSC3=N2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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